![molecular formula C14H14N2O B14250008 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- CAS No. 383426-38-8](/img/structure/B14250008.png)
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 4-position and an amino group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- typically involves the reaction of 4-pyridinecarboxaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxymethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and as a corrosion inhibitor for metals.
Mecanismo De Acción
The mechanism of action of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinecarboxaldehyde: Lacks the amino group and has different reactivity and applications.
2-Pyridinecarboxaldehyde: Substituted at a different position, leading to variations in chemical behavior.
3-Pyridinecarboxaldehyde: Another positional isomer with distinct properties.
Uniqueness
4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is unique due to the presence of both the formyl and amino groups, which confer specific reactivity and enable its use in diverse applications. Its ability to form Schiff bases and coordinate with metal ions makes it particularly valuable in synthetic and medicinal chemistry.
Propiedades
Número CAS |
383426-38-8 |
|---|---|
Fórmula molecular |
C14H14N2O |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbaldehyde |
InChI |
InChI=1S/C14H14N2O/c1-11(13-5-3-2-4-6-13)16-14-9-12(10-17)7-8-15-14/h2-11H,1H3,(H,15,16)/t11-/m0/s1 |
Clave InChI |
JXIXIBIUCWQPFB-NSHDSACASA-N |
SMILES isomérico |
C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
SMILES canónico |
CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


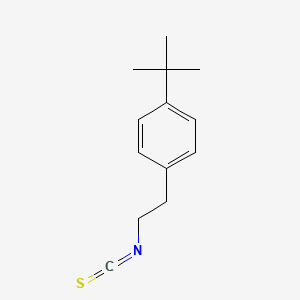
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
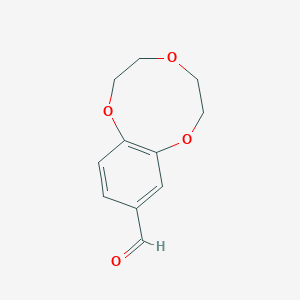
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid](/img/structure/B14249949.png)
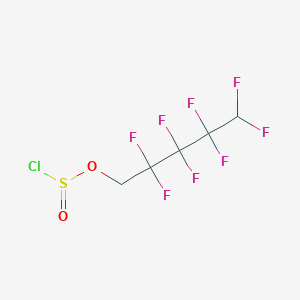
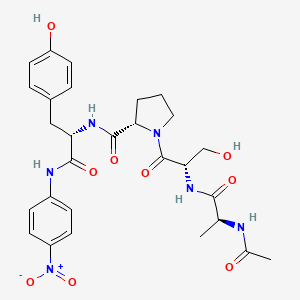
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
![N,N-Bis(3,4-dimethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14249972.png)
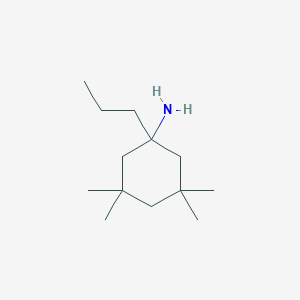
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)
![Ethyl methyl[(methylamino)methyl]phosphinate](/img/structure/B14249998.png)

